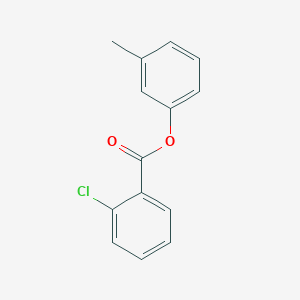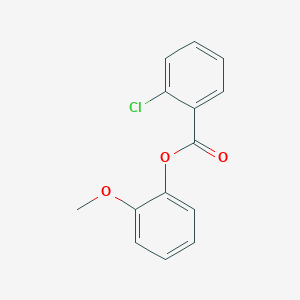![molecular formula C16H20O4 B285973 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B285973.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid, also known as MK-886, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). It was first synthesized in 1991 by Merck & Co. and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid selectively inhibits FLAP, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, such as asthma, arthritis, and atherosclerosis. By inhibiting FLAP, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid prevents the production of leukotrienes and thus reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid have been extensively studied. In animal studies, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to reduce atherosclerosis in animal models. In vitro studies have shown that 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid inhibits the production of leukotrienes and reduces the expression of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid in lab experiments is that it is a selective inhibitor of FLAP, which allows for the specific inhibition of leukotriene production. However, one limitation is that 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid. One potential application is in the treatment of atherosclerosis, as it has been shown to reduce plaque formation in animal models. Additionally, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid may have potential as an anti-cancer agent, as it has been shown to inhibit tumor growth in various cancer cell lines. Further research is needed to fully understand the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid.
Synthesemethoden
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-2-butanone. This intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a base to form the desired product, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of leukotrienes, which are involved in inflammation and asthma. It has also been shown to have anti-tumor activity in various cancer cell lines. Additionally, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O4/c1-20-13-7-5-12(6-8-13)14(17)11-16(15(18)19)9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
VYZUGDGQJPXEGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)




![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)